Fmoc-D-Glu(Ochx)-OH
Overview
Description
Molecular Structure Analysis
The molecular formula of Fmoc-D-Glu(Ochx)-OH is C26H29NO6 . It has a molecular weight of 451.51 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 679.5±55.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 3.68±0.10 .Scientific Research Applications
Chemical Protein Synthesis
A study introduced a glutamic acid-based traceless linker for addressing challenges in chemical protein synthesis. The linker, temporarily attached to Glu side chains, enhances peptide segment solubility. This strategy employs Fmoc-Glu(AlHx)-OH, demonstrating its utility in the total synthesis of challenging peptides and proteins, such as the bacteriocin AS-48, showcasing its antimicrobial activity comparable to the native AS-48 (Riley J. Giesler et al., 2021).
Peptide Photocaging
Another application involves the synthesis of photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline (MNI) group on the side chain of glutamic acid. The developed method allows for the synthesis of Fmoc-Glu(MNI)-OH, facilitating the photocaging of peptides and proteins at side chain carboxylic groups. This technique prevents the formation of side products during Fmoc solid phase peptide synthesis (SPPS) and showcases rapid photolysis kinetics, offering a useful approach for controlled release of active peptides (Shan Tang et al., 2015).
Material Science and Nanoarchitecture
Research on controlled aggregation properties of modified single amino acids, including Fmoc-L-glutamic acid derivatives, reports on their self-assembled structures under various conditions. These studies highlight the potential of Fmoc-protected amino acids in designing novel nanoarchitectures for applications in material chemistry, bioscience, and biomedical fields. The self-assembled structures formed by modified amino acids like Fmoc-Glu derivatives show promise in creating innovative materials with specific functionalities (Nidhi Gour et al., 2021).
Mechanism of Action
Target of Action
Fmoc-D-Glu(Ochx)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to contribute to the structure and function of the final peptide by providing a specific amino acid residue, in this case, D-glutamic acid .
Mode of Action
this compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain, contributing its D-glutamic acid residue. The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid, preventing unwanted side reactions during synthesis . Once the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide .
Result of Action
The result of the action of this compound is the successful incorporation of the D-glutamic acid residue into a peptide chain during synthesis . This contributes to the overall structure and function of the peptide. The specific molecular and cellular effects would depend on the nature of the final peptide and its biological targets.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide chain. The stability of the compound can also be affected by these factors. For instance, it is recommended to store the compound below +30°C to maintain its stability .
Properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155236 | |
Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204251-25-2 | |
Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204251-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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